molecular formula C24H19ClN2O3S2 B2953788 (3-Amino-5-((2-chlorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone CAS No. 890820-14-1

(3-Amino-5-((2-chlorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone

Cat. No.: B2953788
CAS No.: 890820-14-1
M. Wt: 483
InChI Key: FGSQZPHBCKNJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Characterization

The compound (3-Amino-5-((2-chlorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone, although not directly studied, is closely related to synthesized novel compounds in the field of organic chemistry aimed at understanding molecular properties and potential applications. For instance, Shahana and Yardily (2020) synthesized and characterized similar compounds, focusing on their structural optimization and analysis through various spectroscopic methods and density functional theory calculations. Their study highlights the potential of these compounds in understanding structural changes and thermodynamic stability, providing a foundation for further application-specific research (Shahana & Yardily, 2020).

Molecular Docking and Antibacterial Activity

The molecular docking and antibacterial activity of related compounds have been explored, indicating their potential in medicinal chemistry. Specifically, studies involving molecular docking using software like Hex 8.0 suggest that these compounds could have antibacterial properties. The understanding of their binding activities and interactions with bacterial proteins is crucial for developing new antibacterial agents (Shahana & Yardily, 2020).

Anticancer and Anti-inflammatory Properties

Related research on novel pyrazoline and pyrazolyl derivatives demonstrates their potential in exhibiting potent anti-inflammatory and antibacterial activities. These studies provide insight into the synthetic routes and biological evaluations of compounds that could lead to new therapeutic agents for treating various diseases, including cancer and infections (Ravula et al., 2016), (Hafez et al., 2016).

Neuroprotective and Enzyme Inhibition

Compounds structurally related to this compound have been evaluated for their neuroprotective effects and enzyme inhibition properties. For example, the synthesis and evaluation of arylisoxazole-phenylpiperazine derivatives for acetylcholinesterase inhibition suggest their potential in treating neurodegenerative diseases. These findings indicate the broader applicability of such compounds in pharmaceutical research, highlighting their significance in developing treatments for conditions like Alzheimer's disease (Saeedi et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as binding to receptors or inhibiting enzymes .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. It could include potential applications, modifications to improve its properties, or further investigations into its mechanism of action .

Properties

IUPAC Name

[3-amino-5-(2-chloroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S2/c1-15-11-13-17(14-12-15)32(29,30)23-20(26)22(21(28)16-7-3-2-4-8-16)31-24(23)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSQZPHBCKNJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.